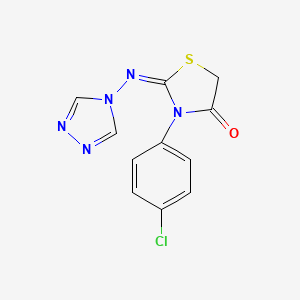

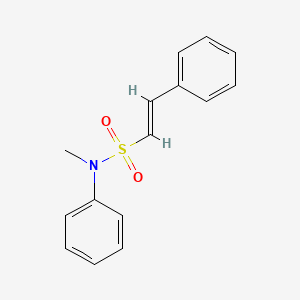

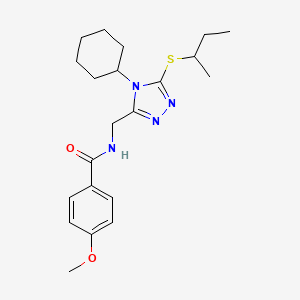

![molecular formula C11H12N4O2S B2822477 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 926231-57-4](/img/structure/B2822477.png)

7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives are often used in the development of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that this compound would undergo would depend on the exact structure and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors such as its melting point, boiling point, solubility, and stability. These properties would be determined through experimental testing .Scientific Research Applications

Chemical Synthesis and Structural Modifications

Research on 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and related compounds has explored various synthetic pathways and structural modifications to enhance their chemical properties and potential applications. For instance, the regioselective amination of condensed pyrimidines, including the synthesis of 7-amino derivatives through reactions with alkylamides, has been a significant focus. This process allows for the generation of compounds with varying substituents, potentially affecting their biological activity and interaction with other molecules (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

Heterocyclic Compound Synthesis

The exploration of heterocyclic compounds based on pyrimido[4,5-d]pyrimidine structures has led to the development of novel synthetic methods. For example, the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrates the versatility of these compounds in forming complex heterocyclic structures, offering potential utility in pharmaceuticals and materials science (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Insecticidal Activity

The synthesis of new spiro-cyclopropanes derived from related heterocyclic diones has shown exceptional insecticidal activity against various insect species, indicating the potential of these compounds in developing new insecticides. The effectiveness of these compounds against pests like Aedes aegypti and Musca domestica underscores their significance in agricultural and public health applications (Ben Hamadi & Guesmi, 2022).

Photophysical Properties and Applications

The design and synthesis of pyrimidine-phthalimide derivatives highlight the photophysical properties of these compounds, with applications in pH sensing and potentially in optoelectronic devices. The ability to tune the emission properties through molecular design opens up avenues for their use in sensors and other technologies (Yan, Meng, Li, Ge, & Lu, 2017).

Antitumor Activity

Research into oxazolo[5,4-d]pyrimidine derivatives has shown their potential as inhibitors of FGFR1, with implications for the treatment of FGFR1-mediated cancers. The synthesis and evaluation of these compounds for their antitumor activities highlight the therapeutic potential of pyrimido[4,5-d]pyrimidine derivatives in oncology (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

7-cyclopropyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-14-8-6(10(16)15(2)11(14)17)9(18)13-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,12,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMMPVLLFMBGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

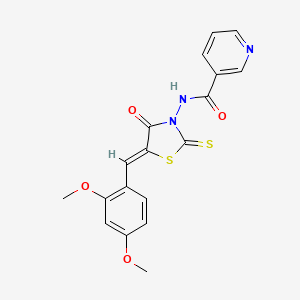

![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)

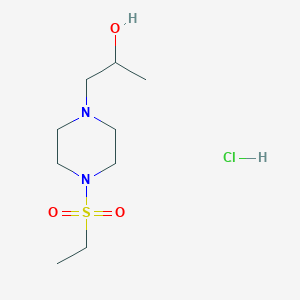

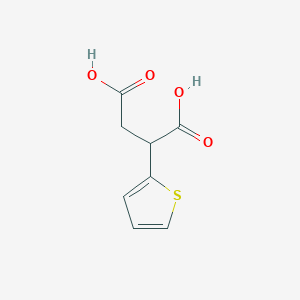

![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)

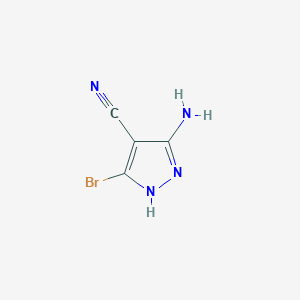

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)

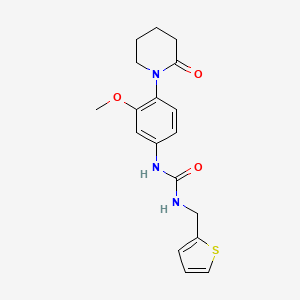

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)